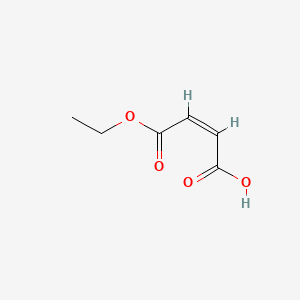

Maleic Acid Monoethyl Ester

Description

Significance of Maleic Acid Monoethyl Ester as a Chemical Building Block

The significance of this compound as a chemical building block stems from its bifunctional nature. The presence of a polymerizable double bond, a reactive carboxylic acid group, and an ester group allows it to be incorporated into a wide array of molecular architectures and materials.

In polymer chemistry, it functions as a key monomer for producing a variety of copolymers. When copolymerized with monomers such as methyl vinyl ether, it yields polymers used as film formers, emulsion stabilizers, and binding agents in coatings, adhesives, and cosmetics. krackeler.com These copolymers benefit from the acid group of the monoethyl maleate (B1232345), which promotes adhesion to substrates like glass, metals, and plastics. krackeler.com Similarly, its incorporation into terpolymers with ethylene (B1197577) and methyl acrylate (B77674) is crucial for creating specialized hot melt adhesives. google.com Research has also demonstrated its use in creating copolymers with N-vinyl lactams to produce biomaterials with desirable film properties. google.com The free carboxyl groups present in polymers derived from monoethyl maleate offer sites for further chemical modification, such as cross-linking or salt formation. google.com

As a chemical intermediate, monoethyl maleate is utilized in the synthesis of more complex molecules. It serves as a precursor in the production of various fine chemicals, including pharmaceuticals, agrochemicals, and dyes. ontosight.ai For instance, it is a starting material for creating other esters, such as maleic acid diethylene glycol monoethyl ether ester, which has applications in adhesives. google.com Furthermore, it has been identified as a precursor in the acidolysis process for recycling polyurethane, yielding repolyol esters.

Interactive Table: Selected Applications of this compound

| Application Area | Specific Use | Reference(s) |

| Polymer Chemistry | Monomer in copolymers for coatings, adhesives, and cosmetics. | krackeler.com |

| Termonomer in ethylene/methyl acrylate copolymers for hot melt adhesives. | google.com | |

| Comonomer for pressure-sensitive adhesives. | gelest.com | |

| Building block for drug-loadable electrospun nanofibers. | researchgate.net | |

| Organic Synthesis | Intermediate for pharmaceuticals, agrochemicals, and dyes. | ontosight.ai |

| Materials Science | Component in soldering flux formulations. | asianpubs.org |

| Precursor for polyurethane recycling. |

Evolution of Research Trajectories in this compound Chemistry

The scientific investigation into this compound has evolved significantly over the decades, reflecting broader trends in chemical research. Early research, dating back to the 1940s and 1950s, was primarily focused on its fundamental polymerization behavior, both alone and in conjunction with other unsaturated compounds like styrene. google.comacs.org These initial studies established its capability to form polymers containing free carboxyl groups, opening the door for its use in polybasic acid condensation products. google.com

By the 1970s and 1980s, research had shifted towards more specialized applications. Patents from this era describe its use as a termonomer in ethylene-based copolymers to create high-performance hot melt adhesives and sealants with improved viscosity stability and adhesion. google.com During this period, synthetic methodologies also garnered attention, with studies exploring efficient, large-scale preparation of maleic acid half-esters and their isomerization. jst.go.jpnih.govresearchgate.net

In recent years, research trajectories have diversified further, embracing themes of sustainability and advanced materials. There is a growing interest in synthesizing monoethyl maleate derivatives from renewable resources, such as maleopimaric acid derived from rosin (B192284), for applications like soldering flux. asianpubs.orgcore.ac.uk This aligns with the broader push towards green chemistry. Concurrently, the compound is being explored in the field of advanced materials and nanotechnology. For example, its copolymers are being used as building blocks for creating drug-loadable electrospun nanofibers, indicating its potential in biomedical applications like photodynamic therapy. researchgate.net Modern research also continues to refine its use in polymer science, investigating its role in photolytic and free-radical polymerization to create novel bio-based resins. researchgate.net

Scope and Academic Relevance of this compound Investigations

The academic relevance of this compound is broad, spanning several core disciplines within chemistry. Its multifaceted reactivity ensures its continued importance in both fundamental and applied research.

In Polymer Chemistry , it is a subject of intense study as a functional monomer. Researchers investigate its copolymerization with a wide range of other monomers to tailor the properties of the resulting polymers. google.comacs.org The ability to introduce carboxylic acid functionality into a polymer backbone is highly valuable for controlling properties such as adhesion, solubility, and reactivity. krackeler.comgelest.com Copolymers like poly(methyl vinyl ether-alt-maleic acid monoethyl ester) are academically interesting for their use as film formers and stabilizers. krackeler.comaladdin-e.com

In Organic Synthesis , monoethyl maleate remains a relevant building block. Its synthesis, often starting from maleic anhydride (B1165640), is a common topic in studies focused on process chemistry and the development of efficient, environmentally benign synthetic routes. google.comjst.go.jpgoogle.com Its reactions, including esterification and addition reactions across the double bond, are of fundamental interest to organic chemists.

In Materials Science , the compound is investigated for its role in creating functional materials. Research into its application in adhesives, coatings, and specialty resins demonstrates its academic and industrial importance. krackeler.comgoogle.com More advanced applications, such as its use in forming nanofibers for drug delivery systems or as a component in novel thermosetting resins from bio-based sources, highlight its relevance in cutting-edge materials research. researchgate.netresearchgate.net

More recently, its identification as a phytochemical in cranberries with potential biological activities has opened a new avenue of research in phytochemistry and medicinal chemistry . chemicalbook.com This discovery adds another layer to its academic significance, suggesting potential roles beyond its traditional industrial applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-ethoxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYMOEINVGRTEX-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60892145 | |

| Record name | Ethyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethyl hydrogen fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3990-03-2, 2459-05-4, 68987-59-7, 69278-94-0 | |

| Record name | Monoethyl maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3990-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003990032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoethyl maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC524101 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monoethyl maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2Z)-, 1-ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2Z)-, mono-C16-18-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2Z)-, mono-C12-13-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenedioic acid (Z)-, mono-C16-18-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK5N1DQX7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl hydrogen fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

66 - 68 °C | |

| Record name | Ethyl hydrogen fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Maleic Acid Monoethyl Ester and Its Derivatives

Direct Esterification Pathways

Direct esterification represents a fundamental approach to producing monoesters of maleic acid. This can be accomplished by reacting maleic acid directly with an alcohol or by the alcoholysis of maleic anhydride (B1165640).

The direct esterification of maleic acid with ethanol (B145695) is a viable route for the production of maleic acid monoethyl ester. This reaction typically requires a catalyst to proceed at a reasonable rate. Various heterogeneous catalysts, including cation-exchange resins like Indion-170, Amberlyst-36, and Amberlyst-15, have been shown to be effective for this process. researchgate.netresearchgate.net The use of these solid acid catalysts offers advantages such as ease of separation from the reaction mixture and potential for reuse. researchgate.net A pseudo-homogeneous kinetic model has been developed to describe the reaction, with the activation energy determined to be 14.2 kcal/mol, suggesting the reaction is kinetically controlled. researchgate.net The process can be optimized by studying the effects of various parameters, including catalyst weight and feed flow rate in a packed bed reactor setup. researchgate.net

The reaction of maleic anhydride with alcohols is a common and often preferred method for synthesizing maleic acid monoesters. This reaction is a two-step process. The first step, the formation of the monoester, is a rapid, non-catalytic, and nearly complete reaction that occurs when maleic anhydride reacts with one molecule of alcohol. researchgate.net This initial stage is well-established in industrial applications and typically proceeds without complications. researchgate.net

The second stage, the formation of the diester, is a slower, equilibrium-limited reaction that generally requires a catalyst and often the removal of water to drive the reaction to completion. researchgate.net The synthesis of various maleic acid monoesters from the C1-C7 series has been accomplished through the reaction of maleic anhydride with the corresponding alcohols. ppor.az

Studies have been conducted on the esterification of maleic anhydride with a range of alcohols, including methanol, ethanol, butanol, and higher alcohols, to understand the reaction kinetics and product distribution. ppor.az For instance, the reaction with butanol isomers has been investigated in the presence of various acidic catalysts. The formation of the monoester is the fast initial step, followed by the slower formation of the diester.

Catalytic Approaches in Monoester Synthesis

Catalysis plays a crucial role in enhancing the rate and selectivity of maleic acid monoester synthesis, particularly in the subsequent conversion to diesters. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and disadvantages.

Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are effective in promoting the esterification of maleic anhydride and maleic acid. google.com For example, sulfuric acid has been used as a catalyst in the esterification of maleic anhydride with C5-12 aliphatic alcohols. researchgate.net In this case, the formation of the diester from the monoester is a first-order reaction with respect to the monoester. researchgate.net Similarly, the synthesis of maleic acid diethylene glycol monoethyl ether ester utilizes catalysts like p-toluenesulfonic acid. google.com While effective, homogeneous catalysts can present challenges in terms of separation from the product mixture and potential for corrosion.

Heterogeneous solid acid catalysts offer a more environmentally friendly alternative to homogeneous catalysts, as they are easily separable and reusable. isites.info These catalysts include ion-exchange resins, zeolites, and other solid acids. ppor.azisites.info Cation-exchange resins have demonstrated high catalytic potential in the esterification of maleic acid with ethanol. researchgate.net The use of catalysts like Amberlyst 15 has been explored for the synthesis of dibutyl maleate (B1232345) from maleic acid and butanol. isites.info

The esterification of maleic anhydride with ethanol has been studied over various solid acid catalysts, highlighting the influence of catalyst properties on the reaction. ppor.az The reaction to form the monoester, monoethyl maleate, is fast and can proceed without a catalyst. ppor.az

Zeolites are a significant class of heterogeneous catalysts for esterification reactions due to their well-defined pore structures and tunable acidity. mdpi.com The catalytic activities of Al-MCM-41 and Hβ zeolite have been investigated for the liquid-phase esterification of maleic anhydride. researchgate.netresearchgate.net

In the esterification of maleic anhydride with methanol, Hβ zeolite was found to be more active than Al-MCM-41 molecular sieves. researchgate.netresearchgate.net The formation of the monomethyl maleate was observed even without a catalyst, while the subsequent formation of the dimethyl maleate required a catalyst. researchgate.netresearchgate.net The lower activity of Al-MCM-41 was attributed to potential pore blocking by reactants and products. researchgate.netresearchgate.net An important observation was the suppression of the isomerization of dimethyl maleate to dimethyl fumarate (B1241708), especially at lower temperatures over Al-MCM-41. researchgate.netresearchgate.net

The study of maleic anhydride esterification with ethanol over Al-MCM-41 and Hβ zeolite at different temperatures also demonstrated that the monoesterification to monoethyl maleate is a rapid process. ppor.az

Table of Research Findings on Catalytic Esterification

| Catalyst | Reactants | Key Findings |

|---|---|---|

| Hβ zeolite | Maleic anhydride, Methanol | More active than Al-MCM-41 for dimethyl maleate formation. researchgate.netresearchgate.net |

| Al-MCM-41 | Maleic anhydride, Methanol | Less active than Hβ zeolite due to pore blocking; minimal isomerization to dimethyl fumarate at 80°C. researchgate.netresearchgate.net |

| Sulfuric acid | Maleic anhydride, Hexan-1-ol | The second stage of esterification (diester formation) is first order with respect to the monoester. ppor.az |

| Phosphotungstic acid | Maleic anhydride, Butan-1-ol | Proved to be the most active among the four acidic catalysts tested. |

| Ion exchange resin (Dowex 50WX8) | Maleic anhydride, Butan-1-ol | Used as a solid acid catalyst in the esterification process. |

Heterogeneous Solid Acid Catalysis

Ion-Exchange Resins (e.g., Indion, Amberlyst series)

The use of solid acid catalysts, particularly ion-exchange resins, represents an environmentally benign and efficient alternative to traditional homogeneous acid catalysts like sulfuric acid. These heterogeneous catalysts mitigate issues of corrosion, product contamination, and catalyst separation. Among the most effective are resins from the Indion and Amberlyst series.

Research into the esterification of maleic acid with ethanol has demonstrated the efficacy of various cationic ion-exchange resins. researchgate.net Studies comparing catalysts such as Indion-170, Amberlyst-36, and Amberlyst-15 found them to be highly effective for this reaction. researchgate.net In a kinetic study involving the esterification of maleic acid with ethanol, several resins including Indion 730, Indion 225H, Amberlite IR120, and Amberlyst 35 wet were evaluated. The results indicated that Indion 730 provided the highest conversion of maleic acid. ijcea.org Similarly, in the synthesis of dibutyl maleate, Indion 225H and Amberlyst-15 have been shown to be suitable and efficient heterogeneous catalysts. ias.ac.inias.ac.in

The performance of these resins is influenced by their physical and chemical properties, such as the concentration of active acid sites, pore diameter, and moisture-holding capacity. arkat-usa.org For instance, Amberlyst-15 is a macro-reticular polystyrene-based resin with strongly acidic sulfonic groups, making it a powerful and selective catalyst for esterification reactions. arkat-usa.orgresearchgate.net The catalytic activity of these resins is a key factor in process optimization, influencing parameters such as catalyst loading and reaction temperature. ijcea.orgias.ac.in

Table 1: Comparison of Various Ion-Exchange Resins in Maleic Acid Esterification

Catalyst Reactants Key Finding Reference Indion 730 Maleic Acid + Ethanol Showed highest conversion among catalysts tested (Indion 225H, Amberlite IR120, Amberlyst 35 wet). researchgate.net Indion-170 Maleic Acid + Ethanol Observed to be one of the most effective catalysts alongside Amberlyst-36 and Amberlyst-15. ias.ac.in Amberlyst-15 Maleic Acid + Butanol Proven as a suitable and efficacious heterogeneous catalyst for the synthesis of dibutyl maleate. [2, 5] Amberlyst 131H+ Maleic Acid + n-butanol Found to have the best performance among the ion exchange resins studied in one report. [7, 13]

Synthesis of Specialized this compound Analogues

The synthesis of specialized analogues of this compound involves the reaction of maleic anhydride with various alcohol-containing molecules to introduce specific functionalities. These methodologies are tailored to produce derivatives with unique properties for diverse applications.

Derivatives with Polyethylene (B3416737) Glycol Moieties

The synthesis of this compound derivatives incorporating polyethylene glycol (PEG) moieties is achieved through the esterification of maleic anhydride with PEG. researchgate.netswu.edu.cn This process results in polymers with both the reactive maleate group and the advantageous properties of PEG, such as water solubility and biocompatibility. swu.edu.cn

One approach involves the direct esterification of maleic anhydride and polyethylene glycol (400) in the presence of a catalyst and toluene (B28343) as a solvent. researchgate.net Optimal yields of up to 98% can be achieved when the molar ratio of maleic acid to polyethylene glycol is between 1.05:1 and 1.1:1, with the reaction temperature controlled at 100-105°C for 7 hours. researchgate.net

Another method for creating maleic anhydride-modified PEG (MAM-PEG) involves reacting maleic anhydride and PEG at a 20:19 molar ratio in a toluene solution. semanticscholar.org This reaction can be catalyzed by either p-toluenesulfonic acid (PTSA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). semanticscholar.org With PTSA, the reaction is conducted at 160°C for 2 hours. semanticscholar.org The resulting MAM-PEG polymers can be characterized by determining their acid and hydroxyl values through titration with ethanolic potassium hydroxide (B78521) (KOH) solution. semanticscholar.org

These PEGylated derivatives can be further modified. For instance, mPEG-maleic acid can be synthesized by treating mPEG-NH2 with maleic anhydride. atlantis-press.com This intermediate can then be reacted with acetic anhydride and sodium acetate (B1210297) to yield a maleimide-terminated PEG (mPEG-MAL), a valuable tool for bioconjugation. atlantis-press.comatlantis-press.com

Table 1: Synthesis Parameters for Polyethylene Glycol Derivatives

| Reactants | Catalyst/Solvent | Molar Ratio (MA:PEG) | Temperature (°C) | Reaction Time (h) | Yield |

|---|---|---|---|---|---|

| Maleic Anhydride, Polyethylene Glycol (400) | Catalyst, Toluene | (1.05-1.1):1 | 100-105 | 7 | Up to 98% researchgate.net |

| Maleic Anhydride, PEG | PTSA, Toluene | 20:19 | 160 | 2 | Not Specified semanticscholar.org |

| Maleic Anhydride, PEG | DBU, Toluene | 20:19 | Not Specified | Not Specified | Not Specified semanticscholar.org |

Rosin-Based Monoethyl Esters (e.g., Maleic Anhydride Rosin (B192284) Monoethyl Ester)

Rosin-based monoethyl esters are synthesized by modifying rosin, a natural resin composed primarily of abietic acid and other diterpene acids, with maleic anhydride. researchgate.netgoogleapis.com This modification typically involves two key reactions: a Diels-Alder reaction to form a maleic-rosin adduct, followed by esterification. researchgate.netpjsir.org The final product, often referred to as maleic modified rosin ester, is a transparent solid with applications in paints, inks, and coatings. ecopowerchem.comrosinester.com.cnforeverest.net

The synthesis process can be carried out in several ways. One common method involves first reacting rosin and maleic anhydride at elevated temperatures (e.g., 170-210°C) to facilitate the Diels-Alder adduct formation. pjsir.orggoogle.com Subsequently, a polyhydric alcohol such as glycerol (B35011) or pentaerythritol (B129877) is added to esterify the adduct, typically at a higher temperature of 270-280°C. pjsir.orgecopowerchem.com The ratio of reactants is a critical parameter; for instance, a 1:1 stoichiometric ratio of rosin to maleic anhydride is often used for the Diels-Alder reaction. researchgate.net

An alternative pathway involves pre-esterifying the maleic anhydride with a polyhydric alcohol before reacting the resulting maleic ester with rosin. googleapis.comgoogleapis.com This method can produce rosin adducts with high softening points. The reaction is typically conducted at temperatures between 425-550°F (218-288°C) in the presence of a mineral acid catalyst like phosphoric acid. googleapis.comgoogleapis.com

The properties of the final maleic modified rosin ester are influenced by the specific synthesis method, the type of rosin (e.g., gum rosin, tall oil rosin), and the alcohol used for esterification. googleapis.comgoogle.com

Table 2: Synthesis Conditions for Rosin-Based Monoesters

| Reaction Stage | Reactants | Temperature | Reaction Time | Notes |

|---|---|---|---|---|

| Diels-Alder Adduct Formation | Rosin, Maleic Anhydride | 150-210°C researchgate.netpjsir.org | 30 min - 4 h pjsir.orggoogle.com | Can be performed under vacuum or inert atmosphere. researchgate.netgoogle.com |

| Esterification | Maleic-Rosin Adduct, Glycerol or Pentaerythritol | 270-280°C pjsir.org | Until acid value reduction ceases. pjsir.org | A catalyst like zinc oxide may be used. pjsir.org |

| Pre-esterification Method | Maleic Anhydride, Polyhydric Alcohol; then Rosin | 425-550°F (218-288°C) googleapis.comgoogleapis.com | Sufficient to achieve acid number < 20. googleapis.comgoogleapis.com | Requires a mineral acid catalyst (e.g., phosphoric acid). googleapis.comgoogleapis.com |

Monoesters with Diethylene Glycol

The synthesis of monoesters from maleic anhydride and diethylene glycol is another important modification, leading to the formation of unsaturated polyesters. revmaterialeplastice.ro This reaction is the initial step in producing polyester (B1180765) resins. revmaterialeplastice.ro A specific example is the preparation of maleic acid diethylene glycol monoethyl ether ester. google.comgoogle.com

This synthesis is achieved through an esterification reaction in a tank reactor. google.comgoogle.com The raw materials consist of maleic anhydride, ethylene (B1197577) glycol monoethyl ether, a catalyst, and a water-carrying agent like cyclohexane. google.comgoogle.com The molar ratio of ethylene glycol monoethyl ether to maleic anhydride is typically in the range of 2:1 to 3:1. google.com

The reaction is conducted at a controlled temperature of 90-110°C under normal pressure. google.comgoogle.com A variety of catalysts can be employed, including p-toluenesulfonic acid, sulfamic acid, or ferric ammonium (B1175870) sulfate (B86663) dodecahydrate, often used in amounts ranging from 5-40% of the mass of the maleic anhydride. google.comgoogle.com The reaction proceeds for 5 to 8 hours, during which water produced is removed by the azeotropic distillation with the water-carrying agent. google.com This method can achieve a high conversion rate of maleic anhydride (over 99%) with a product selectivity for the diester of above 95%. google.comgoogle.com

Table 3: Reaction Parameters for Diethylene Glycol Monoesters

| Parameter | Value/Description | Reference |

|---|---|---|

| Reactants | Maleic anhydride, Ethylene glycol monoethyl ether | google.comgoogle.com |

| Molar Ratio (Alcohol:Anhydride) | 2:1 to 3:1 | google.com |

| Catalyst | p-toluenesulfonic acid, sulfamic acid, or ferric ammonium sulfate dodecahydrate | google.comgoogle.com |

| Catalyst Loading | 5-40% (m/m) of maleic anhydride | google.comgoogle.com |

| Solvent/Water-carrying agent | Cyclohexane | google.com |

| Reaction Temperature | 90-110°C | google.comgoogle.com |

| Reaction Time | 5-8 hours | google.comgoogle.com |

| Maleic Anhydride Conversion | > 99% | google.comgoogle.com |

Chemical Reactivity and Mechanistic Studies of Maleic Acid Monoethyl Ester

Esterification Reaction Mechanisms

The formation of diethyl maleate (B1232345) from maleic acid monoethyl ester is a critical reaction, often following the initial rapid formation of the monoester from maleic anhydride (B1165640) or maleic acid. researchgate.net The second esterification step is generally slower and reversible, often requiring a catalyst.

While specific computational studies exclusively detailing the esterification of this compound are not widely available in the reviewed literature, the general mechanisms of acid-catalyzed esterification have been explored using computational chemistry. pku.edu.cn These studies provide a theoretical framework for understanding the reaction pathways. Typically, acid-catalyzed esterification proceeds via an addition-elimination mechanism. pku.edu.cn

Quantum chemical calculations on similar systems, such as the esterification of various carboxylic acids, help to visualize the transition states and intermediates involved. pku.edu.cn For this compound, the likely pathway involves:

Protonation: The carbonyl oxygen of the carboxylic acid group is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of ethanol (B145695) acts as a nucleophile, attacking the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: The departure of a water molecule, a good leaving group, regenerates the carbonyl double bond.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, yielding the diethyl maleate and regenerating the acid catalyst.

Theoretical studies on the isomerization of the parent maleic acid to fumaric acid using methods like Hartree-Fock (HF), Møller-Plesset to 2nd order (MP2), and Density Functional Theory (DFT) have also been conducted, indicating that computational chemistry is a powerful tool for investigating the potential energy surfaces of these molecules. researchgate.net

The kinetics of the esterification of maleic acid with ethanol to form diethyl maleate, a process in which monoethyl maleate is the key intermediate, have been investigated under various conditions. The reaction is typically studied using heterogeneous catalysts such as cation-exchange resins to facilitate an environmentally cleaner process. researchgate.netijcea.org

Kinetic studies are crucial for understanding the rate-determining steps and optimizing reaction conditions. In the synthesis of diethyl maleate from maleic acid and ethanol over cation exchange resins, a pseudo-homogeneous model is often applied to analyze the experimental data. ijcea.org

One study investigated the self-catalyzed esterification of maleic acid in methanol, which is mechanistically similar to the formation of the diethyl ester. The kinetics for the formation of the monomethyl maleate were found to follow a rate law with a one-and-a-half-order dependence on the concentration of maleic acid. This is attributed to the reaction being catalyzed by the hydrogen ions generated from the ionization of maleic acid itself. acs.org Rate constants were also determined for the subsequent maleic acid-catalyzed esterification of the monomethyl maleate. acs.org

In studies involving the esterification of maleic anhydride with alcohols, the reaction proceeds in two stages: a rapid, almost complete first step to form the monoester, followed by a slower, reversible second step to form the diester. For the second step (esterification of the monoester), the kinetics of the reaction between monobutyl maleate and butan-1-ol in the presence of catalysts like sulfuric acid and phosphotungstic acid were found to be second order with respect to both the acid and the alcohol. When studying the esterification of maleic anhydride with hexan-1-ol using a sulfuric acid catalyst, the second stage was determined to be first order with respect to the monoester concentration. researchgate.net

| Reactants | Catalyst | Determined Reaction Order | Reference |

|---|---|---|---|

| Maleic Acid + Methanol | Self-catalyzed | 1.5 order with respect to maleic acid | acs.org |

| Monobutyl Maleate + Butan-1-ol | Sulfuric Acid / Phosphotungstic Acid | Second order with respect to acid and alcohol | |

| Monohexyl Maleate + Hexan-1-ol | Sulfuric Acid | First order with respect to monoester | researchgate.net |

The activation energy (Ea) is a critical parameter derived from kinetic studies, indicating the minimum energy required for a reaction to occur. For the esterification of maleic acid with ethanol using a cation exchange resin (Indion 730) catalyst, the activation energy was determined to be 12.54 kcal/mol. ijcea.org Another study using different cation-exchange resins found a similar value of 14.2 kcal/mol, confirming that the reaction is intrinsically kinetically controlled. researchgate.net

| Reaction | Catalyst | Activation Energy (Ea) | Reference |

|---|---|---|---|

| Maleic Acid + Ethanol | Indion 730 (Cation Exchange Resin) | 12.54 kcal/mol | ijcea.org |

| Maleic Acid + Ethanol | Cation Exchange Resins | 14.2 kcal/mol | researchgate.net |

| Maleic Anhydride + Methanol | H-Y Zeolite | 44.65 kJ/mol | ppor.az |

| Maleic Acid + Butan-1-ol | Amberlyst-15 | 299 kJ/mol |

Kinetic Studies and Modeling of Ester Formation

Isomerization Reactions

The carbon-carbon double bond in this compound is in the cis configuration. This bond can undergo isomerization to the more stable trans configuration, yielding fumaric acid monoethyl ester.

The conversion of maleates to fumarates is a well-documented process. google.com The isomerization of maleic acid itself to fumaric acid can be achieved by heating in the presence of a catalyst like hydrochloric acid. scribd.com This principle extends to its monoesters.

Research has shown that maleic acid monoesters can be isomerized to the corresponding fumaric monoesters at elevated temperatures using catalysts. google.com For instance, the use of fumaryl (B14642384) chloride has been reported as a catalyst for this transformation. google.com Interestingly, certain reaction conditions intended for other transformations can inadvertently lead to isomerization. When monoethyl maleate was treated with thionyl chloride, a chlorinating agent, complete isomerization to the trans acid chloride product (fumarate) was observed, confirmed by the change in the 3JH-H coupling constant in 1H NMR spectroscopy. rsc.org

While some methods successfully isomerize monomethyl maleate, the monoethyl ester has been noted to be resistant to conversion under specific conditions, such as with substituted thioureas in aqueous solutions. google.com However, a process using thiourea (B124793) under anhydrous conditions at elevated temperatures has been developed for the effective isomerization of maleic acid and its monoesters, including the monoethyl ester, to their corresponding fumaryl forms. google.com The mechanism for amine-catalyzed isomerization of diethyl maleate has been proposed to involve the formation of an intermediate where the amine acts as both a proton and electron donor. acs.org

Catalysis in Isomerization Processes

The isomerization of maleic acid and its derivatives to their fumaric counterparts is a well-documented and industrially significant process, often requiring catalysis to proceed efficiently. wikipedia.orggoogle.com This cis-trans isomerization transforms the Z-isomer (maleate) into the more stable E-isomer (fumarate). Various catalytic systems have been explored for this conversion, ranging from chemical catalysts to enzymes.

The isomerization of maleate monoesters, such as the monoethyl ester, can be challenging under certain conditions. For instance, one study noted that while the monomethyl ester of maleic acid could be isomerized, the monoethyl ester did not convert under the same conditions. google.com However, alternative methods employing catalysts like magnesium bromide have been developed specifically for the preparation of fumarate (B1241708) monoesters from maleate monoesters. google.com

A variety of catalysts have been shown to be effective for the isomerization of maleic acid and its dialkyl esters, and the principles of these reactions are applicable to the monoethyl ester. These catalysts include:

Thiourea and its derivatives : These compounds are effective in promoting isomerization, often in heated aqueous solutions. google.com

Zwitterionic organocatalysts : A class of zwitterions with an amide anion/iminium cation pair has been shown to efficiently catalyze the isomerization of maleic acid diesters to fumaric acid diesters with high yields. organic-chemistry.org The proposed mechanism involves a Michael addition of the catalyst to the substrate. organic-chemistry.org

Enzymes : Maleate isomerase, a member of the Asp/Glu racemase superfamily, catalyzes the cis-trans isomerization of maleate to yield fumarate. nih.gov The mechanism involves a nucleophilic attack by a cysteine residue on the double bond, forming a covalent succinylcysteine-like intermediate. wikipedia.orgnih.gov

Inorganic and Acid Catalysts : Various other catalysts have been described in the literature for the isomerization of maleic acid, including hydrobromic acid, hydrochloric acid, potassium thiocyanate, and certain organic bases. google.com Phosphorus halides have also been used to isomerize dialkyl maleates. google.com

The choice of catalyst and reaction conditions significantly influences the rate and yield of the isomerization process. For example, studies on dimethyl maleate have shown that catalysts like platinum black and metallic sodium are effective in the liquid phase at elevated temperatures. oup.com

| Catalyst Type | Example(s) | Substrate(s) Studied | Key Mechanistic Feature | Reference(s) |

| Organocatalyst | Zwitterionic Amide/Iminium | Maleic Acid Diesters | Michael Addition | organic-chemistry.org |

| Enzyme | Maleate Isomerase | Maleate | Covalent Succinylcysteine Intermediate | wikipedia.orgnih.gov |

| Chemical | Magnesium Bromide | Maleate Monoesters | Not specified | google.com |

| Chemical | Thiourea | Maleic Acid, Maleate Monoesters | Not specified | google.com |

| Chemical | Platinum Black, Sodium | Dimethyl Maleate | Not specified | oup.com |

| Chemical | Phosphorus Oxychloride | Dialkyl Maleates | Not specified | google.com |

Hydrolytic Stability and Pathways in Aqueous Environments

Maleic acid esters are known to undergo hydrolysis in aqueous environments. industrialchemicals.gov.au The process involves the cleavage of the ester bond to yield maleic acid and the corresponding alcohol, in this case, ethanol. industrialchemicals.gov.au The monoethyl ester of maleic acid, being strongly acidic, is susceptible to this reaction. The rate of hydrolysis is influenced by factors such as pH and temperature.

Kinetic studies on the acid hydrolysis of diethyl maleate in a dioxane-water mixture provide insight into the stepwise nature of the reaction. The hydrolysis proceeds in two consecutive first-order steps: first to the monoethyl ester and then to maleic acid. ias.ac.in A significant finding from these studies is that for diethyl maleate, the first stage of hydrolysis (forming the monoester) is slower than the second stage (hydrolysis of the monoester). ias.ac.in This suggests that once formed from the diester, this compound hydrolyzes relatively quickly to maleic acid under acidic conditions.

The general pathway for the hydrolysis of this compound is as follows:

(Z)-HOOC-CH=CH-COOCH₂CH₃ + H₂O ⇌ (Z)-HOOC-CH=CH-COOH + CH₃CH₂OH

In alkaline conditions, ester hydrolysis is also expected and generally follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The hydrolysis of maleic esters is a critical consideration in their application and environmental fate, as the ultimate product is maleic acid. industrialchemicals.gov.au

| Compound | Hydrolysis Condition | Kinetic Observation | Product(s) | Reference(s) |

| Diethyl Maleate | Acidic (Dioxane-Water) | Consecutive first-order reactions; k₁ < k₂ | Monoethyl Maleate, Maleic Acid | ias.ac.in |

| Maleic Esters (General) | Aqueous | Hydrolyzes to acid and alcohol | Maleic Acid, Corresponding Alcohol | industrialchemicals.gov.au |

Role as an Electrophilic Component in Cycloaddition Reactions

In cycloaddition reactions, the electron-deficient double bond of this compound allows it to function as an effective electrophile. This reactivity is characteristic of maleic anhydride and its derivatives, which are widely used as dienophiles in Diels-Alder reactions and as dipolarophiles in 1,3-dipolar cycloadditions. rsc.orgorganicreactions.orgcelanese.com The electron-withdrawing nature of the carboxyl and ester groups polarizes the C=C double bond, making it susceptible to attack by electron-rich species like conjugated dienes and 1,3-dipoles.

Diels-Alder Reactions: In the context of the Diels-Alder reaction, this compound acts as a dienophile. It reacts with a conjugated diene to form a six-membered cyclohexene (B86901) ring derivative. mnstate.edu The reaction of maleic anhydride with various dienes, such as cyclopentadiene (B3395910) and conjugated triene fatty acid methyl esters, has been extensively studied, demonstrating high regio- and stereoselectivity. nih.govuni-oldenburg.de This reactivity pattern is directly applicable to the monoethyl ester.

1,3-Dipolar Cycloadditions: Maleate esters also serve as efficient dipolarophiles. Mechanistic studies involving dimethyl maleate in 1,3-dipolar cycloadditions with bicyclic mesoionic 1,3-dipoles have been conducted. rsc.orgresearchgate.net These reactions proceed via a pericyclic mechanism to form five-membered heterocyclic rings. The electrophilicity of the maleate double bond is crucial for the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. rsc.org

The role of this compound as an electrophile is a cornerstone of its synthetic utility, enabling the construction of complex cyclic molecules. celanese.comnih.gov

Polymerization Science and Advanced Materials Applications of Maleic Acid Monoethyl Ester

Maleic Acid Monoethyl Ester as a Monomer in Polymer Synthesis

This compound is a versatile monomer that participates in various polymerization reactions, leading to the formation of polymers with a range of properties and applications. Its chemical structure, featuring a polymerizable double bond and a carboxylic acid group, allows for both homopolymerization and copolymerization.

Radical Polymerization Studies

The radical polymerization of monoesters of maleic acid, including the monoethyl ester, can be initiated to form polymers. These monoesters are noted to polymerize readily, particularly in the presence of catalysts, to produce polymers that are generally insoluble in common organic solvents and are infusible, indicating a relatively high molecular weight. google.com The nature of the resulting polymer can vary from hard and brittle to somewhat soft, depending on the specific alkyl group of the ester. google.com

In contrast to dialkyl esters of maleic acid which polymerize slowly and with difficulty to yield low molecular weight, soluble polymers, the monoesters exhibit a much higher reactivity. google.com The polymerization of these monoesters can be vigorous and may require careful control of catalyst concentration and temperature to prevent an overly rapid, almost explosive reaction. google.com This polymerization can be carried out in bulk, in solution, or in an aqueous emulsion. When conducted in a solution, the polymer typically precipitates as it is formed. google.com

While the homopolymerization of the parent compound, maleic anhydride (B1165640), is known to be challenging, it has been achieved using initiators such as benzoyl peroxide and gamma radiation. researchgate.netresearchgate.net These studies on maleic anhydride provide a foundational understanding of the radical polymerization behavior of related maleic derivatives. The polymerization of maleic anhydride in the presence of radical catalysts is often accompanied by decarboxylation, with the extent of this side reaction increasing at higher temperatures. researchgate.net

Alternating Copolymerization (e.g., with Methyl Vinyl Ether)

This compound readily undergoes alternating copolymerization with electron-donating monomers, a classic example being methyl vinyl ether. This type of copolymerization is characteristic of monomer pairs with significant differences in their electron densities, where one is electron-poor (like the maleate) and the other is electron-rich (like the vinyl ether). This electronic disparity promotes the formation of a charge-transfer complex between the two monomers, which then propagates in a regular, alternating fashion.

The resulting copolymers have a strictly alternating structure of the two monomer units along the polymer chain. This regularity in structure imparts specific properties to the resulting material. The alternating copolymerization of maleic anhydride with various vinyl ethers has been extensively studied and serves as a model for the behavior of its monoester derivatives. The reaction proceeds via a radical mechanism, and the equimolar composition of the resulting copolymer is typically independent of the initial monomer feed ratio.

Design and Characterization of Polymeric Materials

The polymers synthesized from this compound, particularly its copolymers, have been utilized in the design of advanced materials with tailored properties for specific applications.

Poly(methyl vinyl ether-alt-maleic acid monoethyl ester) (PMVEMA-ES)

The alternating copolymer of methyl vinyl ether and this compound, abbreviated as PMVEMA-ES, is a well-characterized polymer. This copolymer is synthesized through the radical copolymerization of the two monomers. The resulting polymer possesses a linear, alternating sequence of methyl vinyl ether and this compound units.

PMVEMA-ES is noted for its biocompatibility, biodegradability, and mucoadhesive properties. The presence of the carboxylic acid group from the this compound moiety provides sites for further chemical modification and imparts pH-responsive behavior to the polymer.

Table 1: Properties of Poly(methyl vinyl ether-alt-maleic acid monoethyl ester) (PMVEMA-ES)

| Property | Description |

|---|---|

| Structure | Linear, alternating copolymer of methyl vinyl ether and this compound. |

| Key Functional Groups | Carboxylic acid (-COOH), Ether (-O-), Ester (-COO-) |

| Solubility | Soluble in certain organic solvents and aqueous solutions depending on pH. |

| Biocompatibility | Generally considered biocompatible and has been explored for biomedical applications. |

Synthesis and Morphology of Electrospun Nanofibers

PMVEMA-ES has been successfully used as a building polymer for the fabrication of electrospun nanofibers. Electrospinning is a technique that uses an electric field to draw a polymer solution into fine fibers with diameters in the nanometer to micrometer range. These nanofibers can form a non-woven mat with a high surface-area-to-volume ratio, making them suitable for applications such as tissue engineering scaffolds and drug delivery systems.

The morphology of the electrospun nanofibers is influenced by various parameters, including the concentration of the polymer solution, the solvent system, the applied voltage, and the flow rate. For PMVEMA-ES, smooth and uniform nanofibers with diameters typically less than 150 nm have been produced. The morphology can be characterized using techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM).

Table 2: Electrospinning Parameters and Nanofiber Morphology of PMVEMA-ES

| Parameter | Typical Value/Observation | Reference |

|---|---|---|

| Polymer Concentration | Affects solution viscosity and fiber diameter. | |

| Solvent System | Influences spinnability and fiber morphology. | |

| Applied Voltage | Higher voltages can lead to smaller fiber diameters. | |

| Flow Rate | Lower flow rates generally produce thinner and more uniform fibers. |

| Average Nanofiber Diameter | < 150 nm | |

Formation and Properties of pH-Responsive Nanogels

The carboxylic acid groups present in the structure of PMVEMA-ES allow for the formation of pH-responsive nanogels. Nanogels are crosslinked polymer networks at the nanoscale that can swell or shrink in response to changes in the environmental pH.

PMVEMA-ES can be used to form nanoparticles that behave as nanogels. These nanoparticles exhibit a significant change in size in response to pH variations. At acidic pH values, the carboxylic acid groups are protonated, leading to a more collapsed state of the nanogel. As the pH increases to physiological or basic levels, the carboxylic acid groups deprotonate, resulting in electrostatic repulsion between the polymer chains and causing the nanogel to swell. This pH-responsive swelling and shrinking behavior is reversible. This property is particularly valuable for applications in controlled drug delivery, where a drug can be encapsulated within the nanogel at one pH and released at a different pH at a target site.

Table 3: pH-Responsive Properties of PMVEMA-ES Nanogels

| pH Condition | Nanogel State | Hydrodynamic Diameter |

|---|---|---|

| Acidic (e.g., pH < 5) | Collapsed/Shrunken | Smaller |

| Physiological/Basic (e.g., pH > 7) | Swollen | Larger |

This pH-sensitivity makes PMVEMA-ES based nanogels smart materials capable of responding to biological pH gradients.

pH-Sensitivity and Swelling Behavior

Copolymers incorporating this compound exhibit significant pH-sensitivity and swelling behavior, which is primarily attributed to the ionization of the carboxylic acid groups along the polymer chain. This characteristic makes them intelligent materials capable of responding to changes in the acidity or basicity of their surrounding environment. The degree of swelling is intricately linked to the pH of the medium.

In acidic conditions (low pH), the carboxylic acid groups (-COOH) of the this compound units are predominantly in their protonated form. This leads to the formation of intramolecular and intermolecular hydrogen bonds, resulting in a more compact, crosslinked hydrogel network that restricts the movement of polymer chains. researchgate.net Consequently, the hydrogel exhibits a reduced swelling capacity. nih.gov As the pH of the surrounding medium increases and surpasses the pKa value of the carboxylic acid groups, these groups begin to deprotonate, forming carboxylate ions (-COO⁻). nih.govorientjchem.org

The resulting electrostatic repulsion between these negatively charged carboxylate groups forces the polymer chains to uncoil and expand, allowing for a greater influx of water into the hydrogel network. nih.gov This leads to a significant increase in the degree of swelling. orientjchem.org The equilibrium swelling ratio of hydrogels containing maleic acid has been observed to reach its maximum at a pH around 6.7, corresponding to the complete ionization of the carboxylic groups. orientjchem.org Beyond this point, at higher pH values, the swelling ratio may decrease due to the "charge screening effect" caused by an increased concentration of counter-ions in the swelling medium, which shields the carboxylate anions and reduces the electrostatic repulsive forces.

The swelling kinetics of these hydrogels often follow a non-Fickian anomalous transport mechanism, indicating that the rate of solvent diffusion and polymer chain relaxation are comparable. orientjchem.org This pH-responsive swelling is a reversible process; the hydrogel will shrink back to its initial size when the pH is returned to an acidic state. nih.gov This behavior is a key feature for applications in areas such as drug delivery, where the release of a therapeutic agent can be triggered by the specific pH of a target biological environment.

Table 1: Swelling Behavior of Maleic Acid-Containing Hydrogels at Different pH Values

| pH of Solution | Swelling Behavior | Predominant State of Carboxylic Groups |

| Acidic (e.g., pH < 4) | Low swelling / Shrunken state | Protonated (-COOH) |

| Neutral (e.g., pH ≈ 6.7-7.4) | High swelling / Swollen state | Ionized (-COO⁻) |

| Alkaline (e.g., pH > 8) | Decreased swelling from maximum | Ionized (-COO⁻) with charge screening |

Fluorescent Properties of Conjugated Polyelectrolyte Blends

Blends of copolymers containing this compound with fluorescent conjugated polyelectrolytes (CPEs) can form stable, fluorescent nanoparticles with tunable emission spectra. nih.gov These CPEs are versatile materials characterized by a backbone of alternating double and single bonds and pendant ionic groups that enhance water solubility and interaction with biological systems. nih.gov The synthesis of CPEs allows for fine-tuning of their absorption and emission spectra by modifying the polymer backbone. nih.gov

In aqueous solutions, CPEs such as fluorene-based cationic polyelectrolytes may exhibit low fluorescence emission. nih.gov However, when blended with a copolymer like poly(methyl vinyl ether-alt-maleic monoethyl ester), a significant increase in fluorescence intensity and a blue shift in the emission spectra are observed. nih.gov This phenomenon indicates the incorporation of the CPEs into the nanoparticles formed by the this compound copolymer, likely through a combination of electrostatic and hydrophobic interactions. nih.gov

The fluorescent properties of these blended nanoparticles are also pH-responsive. Due to the carboxylic acid groups from the this compound units, the nanoparticles can swell at physiological pH and shrink at acidic pH. nih.gov This change in the nanoparticle matrix can influence the fluorescence of the embedded CPEs, making them suitable as pH-sensitive fluorescent probes. nih.gov The versatility in the choice of CPEs allows for the development of nanoparticles that emit light across the visible spectrum, including blue, green, and red regions. nih.gov

These fluorescent nanoparticles have demonstrated long-term stability, with no significant changes in their size over extended periods when stored at 4°C. nih.gov The unique combination of pH-responsiveness and inherent fluorescence makes these conjugated polyelectrolyte blends promising for applications in bioimaging and as fluorescent drug carriers. nih.govnih.gov

Applications in Coating Technologies

Blends with Poly(methyl methacrylate) (PMMA) for Organic Coatings

Blends of poly(methyl vinyl ether-alt-maleic acid monoethyl ester) with Poly(methyl methacrylate) (PMMA) have been investigated for their potential in organic coating applications. researchgate.netemerald.com PMMA is a widely used binder in coatings but often suffers from poor adhesion to polar substrates like glass. researchgate.netresearchgate.net The incorporation of a copolymer containing this compound, which possesses polar carboxylic acid groups, can significantly enhance the adhesion of PMMA-based coatings. researchgate.netresearchgate.net

These blends can be formulated to create translucent organic coatings with high glossiness and uniform color distribution, which are desirable for both protective and decorative purposes on surfaces such as glass. researchgate.net The compatibility between the two polymers is a crucial factor influencing the final properties of the coating. Differential Scanning Calorimetry (DSC) studies have shown that at certain weight percentages, such as 12.5%, 25.0%, and 87.5% PMMA, the blends are completely compatible, exhibiting a single glass transition temperature (Tg). emerald.com Other compositions may show partial compatibility with two distinct Tgs. emerald.com

The blend with 12.5 wt. % PMMA has been identified as having superior properties, including strong adhesion, high glossiness, compatibility, and high translucency. researchgate.netemerald.com This suggests that the this compound copolymer can act as an effective adhesion promoter in PMMA-based coating formulations. researchgate.netemerald.com

Impact of Intermolecular Interactions on Coating Performance

The performance of PMMA coatings blended with a this compound copolymer is significantly influenced by intermolecular interactions, particularly hydrogen bonding. researchgate.netemerald.com The carboxylic acid groups (-COOH) of the this compound component can form strong hydrogen bonds with the ester groups of PMMA and with polar substrates. researchgate.net

The formation of these intermolecular hydrogen bonds has several positive effects on the coating's properties. Firstly, it improves the adhesion of the coating to polar substrates by creating a stronger interface between the coating and the surface. researchgate.netresearchgate.net Secondly, these interactions affect the thermal properties of the blend. The addition of the this compound copolymer has been observed to lower the glass transition temperature (Tg) of PMMA, which is a strong indicator of intermolecular hydrogen bonding between the two components. researchgate.netemerald.com A higher number of hydrogen bonds in a polymer blend can also lead to increased thermal stability. emerald.com

The compatibility of the polymer blend, which is governed by these intermolecular forces, also plays a role in the physical characteristics of the coating, such as glossiness and hiding power. researchgate.net However, at certain concentrations (e.g., 62.5 and 75.0 wt. % PMMA), partial incompatibility can arise, which may negatively impact the adhesion properties. researchgate.netemerald.com Therefore, controlling the blend ratio is critical to optimizing the intermolecular interactions and achieving the desired coating performance.

Role in Resin and Polymer Additive Formulations

Components in Unsaturated Polyester (B1180765) and Alkyd Resins

Maleic acid and its derivatives, including monoesters like this compound, are important components in the synthesis of unsaturated polyester and alkyd resins. scispace.comkompozit.org.trgautamzen.co.uk These resins are widely used in coatings, paints, adhesives, and for producing hard polymeric materials, often in combination with reinforcements like glass fibers. scispace.com

Unsaturated polyester resins consist of a short-chain polyester with polymerizable double bonds and a vinyl monomer, such as styrene. kompozit.org.tr The double bonds in the polyester backbone are typically introduced through the use of unsaturated dicarboxylic acids or their anhydrides, with maleic anhydride being a very common choice. kompozit.org.trresearchgate.net During the polyesterification process, maleic anhydride can be esterified with glycols. If a monoester of maleic acid is used or formed in situ, it provides a carboxylic acid group for the esterification reaction and an unsaturated double bond for later cross-linking with the vinyl monomer during the curing process. kompozit.org.tr This curing reaction forms a three-dimensional network, resulting in a thermoset material. kompozit.org.tr

In alkyd resins, which are polyesters modified with fatty acids or oils, maleic acid derivatives can be incorporated to modify the resin's properties. scispace.com The presence of the double bond from the maleate (B1232345) moiety can participate in the drying (curing) process of the coating, which involves polymerization of the unsaturated parts. kompozit.org.tr For instance, dicyclopentadiene (B1670491) polyester resins are synthesized from dicyclopentadiene, maleic anhydride, and a glycol, where maleic acid is generated in situ from the anhydride. kompozit.org.tr The specific use of the monoethyl ester can influence the reaction kinetics and the final properties of the resin, such as its viscosity and compatibility with other components.

Compatibilizers in Polymer Blends

This compound and its derivatives are utilized as compatibilizers in immiscible polymer blends to enhance their morphological, thermal, and mechanical properties. The effectiveness of these compatibilizers stems from the ability of the maleic anhydride group to be grafted onto polymer backbones, creating reactive sites that can interact with other polymers in the blend. This improves interfacial adhesion and results in a more stable and homogenous material.

In polymer blends such as polypropylene (B1209903)/poly(ethylene terephthalate) (PP/PET), the addition of a compatibilizer is crucial to prevent the formation of materials with poor mechanical properties due to the inherent immiscibility of the components. Research has shown that maleic anhydride-grafted-polypropylene derivatives can act as effective compatibilizers. For instance, derivatives like N, N-dihydroxyethyl monomaleic amide, octodecyl monomaleate, and 2-(N, N-dihydroxyethylamino)ethyl monomaleate have been prepared and tested in PP/PET blends. The compatibilizing effects were found to be strongly dependent on the functional groups present, with some derivatives producing a finer dispersed phase morphology than others. researchgate.net

The mechanism of compatibilization involves the concentration of the grafted maleic anhydride groups at the interface between the different polymer phases during blending. This prevents the coalescence of the dispersed phase, leading to smaller and finer dispersions and improved adhesion between the polymer phases. For example, in polypropylene/cyclic natural rubber (PP/CNR) blends, maleic anhydride-grafted polymers have been shown to improve the dispersion of the rubber phase within the polypropylene matrix, leading to enhanced thermal stability and mechanical properties. coacechemical.com

The improvement in compatibility can be quantified by observing changes in the material's properties. For instance, a significant increase in tensile strength and elongation at break is often observed in compatibilized blends. In a study on PLA/PA12 blends, the addition of a maleic anhydride-grafted PLA (PLA-g-MA) as a compatibilizer resulted in a noteworthy improvement in ductility, even at low concentrations. frontiersin.org

Below is a data table summarizing the effect of a maleic anhydride-grafted compatibilizer on the mechanical properties of a PLA/PA12 blend.

| Compatibilizer Content (wt. %) | Stress at Yield (MPa) | Strain at Break (%) | Impact Strength (kJ/m²) |

| 0 | 50.1 | 12.3 | 4.5 |

| 1 | 48.5 | 291.2 | 6.8 |

| 2 | 47.9 | 285.4 | 8.2 |

| 5 | 46.3 | 250.1 | 7.1 |

This table is interactive. You can sort and filter the data to better understand the impact of the compatibilizer.

The data clearly indicates that the addition of the compatibilizer significantly enhances the strain at break and impact strength of the polymer blend, demonstrating the effectiveness of maleic anhydride-based compatibilizers.

Thermosensitive Polyester Systems

Thermosensitive polymers, often referred to as "smart" materials, exhibit a change in their physical properties in response to temperature changes. specificpolymers.com This behavior is particularly useful in biomedical applications such as drug delivery and tissue engineering. mdpi.com Polyesters are a class of polymers that can be designed to be thermosensitive, often exhibiting a lower critical solution temperature (LCST), where they transition from a soluble to an insoluble state as the temperature increases. sciencedaily.com

The incorporation of monomers like this compound into polyester chains can influence their thermosensitive properties. The presence of the carboxyl group and the ester group can affect the hydrophilic-hydrophobic balance of the polymer, which is a key factor in determining its LCST. By adjusting the concentration of such monomers in the copolymer, the LCST can be tuned to a desired temperature, for example, close to human body temperature for biomedical applications.

The synthesis of thermosensitive polyesters can be achieved through various polymerization techniques, including enzyme-catalyzed polycondensation. mdpi.com This method offers a green and selective route for producing polyesters with well-defined structures. For instance, linear polyesters with pendant functional groups can be synthesized, and these groups can be used to conjugate drugs or other bioactive molecules.

Research into thermosensitive polyesters often involves the synthesis of block copolymers, where a hydrophilic block, such as polyethylene (B3416737) glycol (PEG), is combined with a hydrophobic polyester block. These copolymers can self-assemble into micelles in aqueous solutions, with the hydrophobic core serving as a reservoir for hydrophobic drugs. The thermosensitive nature of the polymer allows for triggered drug release at a specific temperature.

The table below provides a list of common temperature-sensitive polymers and their respective Lower Critical Solution Temperatures (LCSTs).

| Polymer | LCST (°C) |

| Poly(N-isopropylacrylamide) (PNIPAM) | 32 |

| Poly(N,N-diethylacrylamide) (PDEA) | 32-38 |

| Poly(N-vinylcaprolactam) (PVCL) | 32-35 |

| Poly(methyl vinyl ether) (PMVE) | 37 |

This table is interactive, allowing for sorting of the data.

While specific research on thermosensitive polyesters derived directly from this compound is not extensively documented, the principles of polymer chemistry suggest its potential as a comonomer to modulate the thermosensitive behavior of polyester systems. The ability to polymerize mono-esters of maleic acid, which contain free carboxyl groups, opens up possibilities for creating functional and responsive polyesters. google.com

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy (FT-IR, ATR-FTIR) for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy and its variant, Attenuated Total Reflectance (ATR)-FTIR, are pivotal in confirming the chemical structure of Maleic Acid Monoethyl Ester. These techniques probe the vibrational modes of molecules, offering a "fingerprint" of the functional groups present.

In the analysis of a derivative, benzyl (B1604629) monoethyl maleate (B1232345), ATR-FTIR spectroscopy revealed characteristic absorption bands. rsc.org The spectrum showed prominent peaks corresponding to the carbonyl groups of the ester and carboxylic acid, as well as the carbon-carbon double bond, confirming the successful synthesis and structural integrity of the molecule. rsc.org

Key FT-IR/ATR-FTIR Data for a this compound Derivative:

| Wavenumber (cm⁻¹) | Assignment |

| 1727.4 | C=O stretching (ester) |

| 1634.5 | C=C stretching (alkene) |

| 1412.2 | C-O-H bending (carboxylic acid) |

| 1212.8 - 1165.6 | C-O stretching (ester and acid) |

| 697.6 | Aromatic C-H bending (benzyl group) |

| Data sourced from a study on benzyl monoethyl maleate, a derivative of monoethyl maleate. rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of hydrogen atoms within the this compound molecule. The chemical shifts (δ) of the protons provide detailed information about their chemical environment.

For instance, ¹H NMR analysis of a benzyl monoethyl maleate derivative in deuterated chloroform (B151607) (CDCl₃) showed distinct signals for the different types of protons. rsc.org The protons of the ethyl group, the vinyl protons of the maleate backbone, and the aromatic protons of the benzyl group all appear at characteristic chemical shifts, confirming the esterification and the retention of the double bond geometry. rsc.org A general ¹H NMR spectrum for Maleeic Acid Monoethyl Ester would show alkene protons around δ 6.3 ppm.

¹H NMR Data for a Benzyl Monoethyl Maleate Derivative in CDCl₃:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.39 | s | 5H | Phenyl protons (PhCH₂OCO-) |

| 6.42 | dd | 2H | Vinyl protons (-CH=CH-) |

| 5.27 | s | 2H | Methylene protons (PhCH₂OCO-) |

| Data sourced from a study on benzyl monoethyl maleate. rsc.org |

Mass Spectrometry (MS and GC/MS) for Product Identification and Yield Quantification

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC/MS), is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, thereby confirming its identity. It is also instrumental in quantifying the yield of reactions involving this compound.

In GC-MS analysis, this compound is separated from other components in a mixture before being ionized and fragmented. The resulting mass spectrum shows a parent ion peak corresponding to the molecular weight of the compound and a series of fragment ion peaks that are characteristic of its structure. For this compound, the NIST Mass Spectrometry Data Center reports a top peak at a mass-to-charge ratio (m/z) of 99, with other significant peaks at m/z 26 and 127. nih.gov This fragmentation pattern is a unique identifier for the molecule. nih.gov It's important to note that some derivatives, like benzyl monoethyl maleate, may degrade under the high temperatures used in GC-MS. rsc.org

Key GC/MS Data for this compound:

| m/z (mass-to-charge ratio) | Relative Intensity |

| 99 | Top Peak |

| 26 | 2nd Highest |

| 127 | 3rd Highest |

| Data from the NIST Mass Spectrometry Data Center. nih.gov |

Morphological and Microscopic Analysis

Transmission Electron Microscopy (TEM) for Nanomaterial Structure

When this compound is used as a component in the formation of nanomaterials, such as nanoparticles, Transmission Electron Microscopy (TEM) provides direct visualization of their size, shape, and internal structure.